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Compound of Interest

Compound Name: Ethyl 8-chlorooctanoate

Cat. No.: B028670 Get Quote

In the landscape of pharmaceutical and specialty chemical synthesis, Ethyl 8-
chlorooctanoate stands out as a versatile linear aliphatic ester, prized for its dual functionality.

[1][2] The terminal chloro- group provides a reactive site for nucleophilic substitution, while the

ethyl ester offers a handle for further modification or hydrolysis.[1][3] This unique structure

makes it a valuable intermediate for crafting a diverse array of more complex molecules, from

active pharmaceutical ingredients (APIs) to novel polymers.[2][4]

This guide provides an in-depth comparison of key derivatives synthesized from Ethyl 8-
chlorooctanoate, focusing on their synthesis, characterization, and comparative

physicochemical properties. We will delve into the causality behind experimental choices and

present detailed protocols to ensure reproducibility and scientific integrity.

The Parent Compound: Ethyl 8-Chlorooctanoate at a
Glance
Before exploring its derivatives, it is crucial to understand the foundational properties of Ethyl
8-chlorooctanoate (C₁₀H₁₉ClO₂). It is a colorless to pale yellow liquid with a boiling point of

approximately 251.5 °C at standard pressure.[4] Its structure features a primary alkyl chloride,

which is an excellent electrophile for Sₙ2 reactions, making it highly reactive toward a variety of

nucleophiles.[1][5]

Key Physicochemical Properties:
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Property Value Source

Molecular Weight 206.71 g/mol [4]

Density 0.991 g/cm³ [4]

Boiling Point 251.5 °C at 760 mmHg [4]

Flash Point 107.5 °C [4]

Refractive Index 1.44 [4]

Synthesis and Characterization of Key Derivatives
The true utility of Ethyl 8-chlorooctanoate is realized through its conversion into various

derivatives. The primary reaction pathway involves nucleophilic substitution at the C-8 position.

Below, we compare three common and synthetically useful derivatives: the azido, amino, and

hydroxy analogues.

Reaction Scheme: Synthesis of Ethyl 8-Chlorooctanoate
Derivatives

Starting Material

Nucleophilic Substitution (SN2)

Ethyl 8-chlorooctanoate
(C10H19ClO2)

Ethyl 8-azidooctanoate

  NaN3, DMF

Ethyl 8-hydroxyoctanoate

  1. NaOAc, DMF
  2. NaOH/H2O

Ethyl 8-aminooctanoate

  H2, Pd/C

Fig. 1: Synthesis pathways for key derivatives.
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Caption: Synthetic pathways from Ethyl 8-chlorooctanoate.

Ethyl 8-azidooctanoate
The azide derivative is a highly versatile intermediate, primarily used for introducing an amine

group via reduction or for constructing triazoles through click chemistry.

Synthesis Rationale: The reaction of an alkyl halide with sodium azide is a classic and

efficient Sₙ2 reaction.[1] N,N-Dimethylformamide (DMF) is the solvent of choice due to its

polar aprotic nature, which effectively solvates the sodium cation while leaving the azide

anion highly nucleophilic. The reaction is typically heated to ensure a reasonable reaction

rate.[1]

Characterization:

IR Spectroscopy: The most prominent feature is a strong, sharp absorption band around

2100 cm⁻¹, characteristic of the azide (N₃) asymmetric stretching vibration. The ester

carbonyl (C=O) stretch will appear around 1735 cm⁻¹.

¹H NMR Spectroscopy: The triplet corresponding to the methylene protons adjacent to the

azide group (CH₂-N₃) will appear around 3.25 ppm. This is a downfield shift compared to

the starting material's CH₂-Cl signal (around 3.53 ppm), reflecting the change in the

electronic environment.

¹³C NMR Spectroscopy: The carbon attached to the azide group ( CH₂-N₃) will show a

characteristic signal around 51 ppm.

Ethyl 8-aminooctanoate
The amino derivative is a crucial building block, particularly in the synthesis of polyamides and

pharmaceutical agents like Salcaprozate Sodium (SNAC), an oral absorption promoter.[6]

Synthesis Rationale: While direct amination of alkyl chlorides can be problematic due to

overalkylation, a cleaner route involves the reduction of the corresponding azide. Catalytic

hydrogenation using palladium on carbon (Pd/C) is a standard and high-yielding method for
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this transformation. This two-step process (chlorination → azidation → reduction) provides a

more controlled pathway to the primary amine.[7]

Characterization:

IR Spectroscopy: The azide peak at ~2100 cm⁻¹ will disappear completely. The

appearance of two medium-intensity bands in the 3300-3400 cm⁻¹ region is indicative of

the N-H stretching vibrations of a primary amine.

¹H NMR Spectroscopy: The signal for the methylene protons adjacent to the nitrogen

(CH₂-NH₂) will shift upfield to around 2.68 ppm compared to the azide derivative. A broad

singlet, corresponding to the amine protons (NH₂), will also be present, although its

chemical shift can vary with concentration and solvent.

Mass Spectrometry: The molecular ion peak in the mass spectrum will confirm the

successful incorporation of the amino group and loss of the azide functionality.

Ethyl 8-hydroxyoctanoate
The hydroxy derivative serves as an intermediate for producing compounds like polyesters and

various pharmacologically active molecules.[8][9]

Synthesis Rationale: Direct hydrolysis of the alkyl chloride to the alcohol can be slow and

require harsh conditions. A more efficient method involves a two-step process. First, the

chloride is displaced by a carboxylate anion, such as acetate, to form an ester. This is

followed by saponification (hydrolysis) of both the newly formed acetate ester and the

original ethyl ester, and then re-esterification of the carboxylic acid to yield the final product.

A common route involves starting from 6-chlorohexan-1-ol and diethyl malonate.[10][11]

Characterization:

IR Spectroscopy: A broad absorption band in the 3200-3600 cm⁻¹ region will appear,

which is characteristic of the O-H stretching vibration of the alcohol. The ester carbonyl

peak remains at ~1735 cm⁻¹.

¹H NMR Spectroscopy: A triplet for the methylene protons adjacent to the hydroxyl group

(CH₂-OH) will be observed around 3.64 ppm. A broad singlet for the hydroxyl proton (-OH)
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will also be present.

¹³C NMR Spectroscopy: The carbon bearing the hydroxyl group ( CH₂-OH) will have a

chemical shift of approximately 62 ppm.

Comparative Data Summary
The table below provides a comparative summary of the key characterization data for these

derivatives, allowing for quick differentiation.

Derivative Key IR Peak (cm⁻¹)
Key ¹H NMR Signal
(ppm)

Application Note

Ethyl 8-

chlorooctanoate
C-Cl stretch (~725) ~3.53 (t, -CH₂Cl)

Versatile starting

material.[2][4]

Ethyl 8-

azidooctanoate
~2100 (N₃ stretch) ~3.25 (t, -CH₂N₃)

Precursor for amines

and triazoles.[1]

Ethyl 8-

aminooctanoate

3300-3400 (N-H

stretch)
~2.68 (t, -CH₂NH₂)

Building block for

polyamides, APIs.[6]

Ethyl 8-

hydroxyoctanoate

3200-3600 (O-H

stretch)
~3.64 (t, -CH₂OH)

Intermediate for

polyesters,

pharmaceuticals.[8]

Note: NMR chemical shifts are approximate and can vary based on solvent and instrument

frequency.

Detailed Experimental Protocol: Synthesis and
Characterization of Ethyl 8-azidooctanoate
This protocol outlines a self-validating workflow for synthesizing and characterizing Ethyl 8-

azidooctanoate, a key intermediate.

Experimental Workflow Diagram
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Synthesis & Purification Workflow

1. Reaction Setup
Dissolve Ethyl 8-chlorooctanoate

 in DMF. Add Sodium Azide.

2. Reaction
Heat at 60-70°C for 12-24h.

Monitor by TLC.

Heat & Stir

3. Work-up
Cool, pour into water.

Extract with diethyl ether.

Reaction Complete

4. Purification
Wash organic layers.

Dry over MgSO4, concentrate.

Isolate Product

5. Characterization
Obtain IR, 1H NMR, 13C NMR spectra

to confirm structure and purity.

Purified Product

Fig. 2: Workflow for Ethyl 8-azidooctanoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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